molecular formula C31H39F7N4O5S B029931 Casopitant mesylate CAS No. 414910-30-8

Casopitant mesylate

Cat. No.: B029931
CAS No.: 414910-30-8
M. Wt: 712.7 g/mol
InChI Key: YRFKYVWDPCOSTE-REWBLLDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Casopitant Mesylate is the mesylate salt of a centrally-acting neurokinin 1 (NK1) receptor antagonist with antidepressant and antiemetic activities. Casopitant competitively binds to and blocks the activity of the NK-receptor, thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP), which may result in antiemetic effects. SP is found in neurons of vagal afferent fibers innervating the brain-stem nucleus tractus solitarii and the area postrema, which contains the chemoreceptor trigger zone (CTZ), and may be elevated in response to chemotherapy. The NK-receptor is a G-protein receptor coupled to the inositol phosphate signal-transduction pathway and is found in both the nucleus tractus solitarii and the area postrema.

Scientific Research Applications

1. Development and Optimization of Manufacturing Process

Casopitant mesylate's manufacturing process has been developed and optimized using Quality by Design (QbD) principles. This approach involved detailed process understanding, risk analysis, and control strategy development for quality assurance in manufacturing. The process parameters and specification levels for various stages of production have been extensively studied and defined (Cimarosti et al., 2010).

2. Therapeutic Targeting and Drug Discovery

Initially identified as a potent NK1 antagonist, this compound was selected for its potential activities on several therapeutic targets, including inflammatory bowel disease, overactive bladder, and CNS disorders. This selection was part of a broader drug discovery program by GlaxoSmithKline (GSK) (Cimarosti et al., 2010).

3. Application of QbD Principles

The application of QbD principles has been central in the development of a robust crystallization process for this compound. This included a Bayesian approach to define the Design Space and control strategy for the drug (Castagnoli et al., 2010).

4. Dynamic Kinetic Resolution in Manufacturing

A dynamic kinetic resolution (DKR) was identified as an opportunity to improve the manufacturing yield of this compound. The application of QbD principles to the DKR, along with issues faced during scale-ups and their mitigation strategies, has been a significant area of research (Bravo et al., 2010).

5. NMR Spectroscopy and Surface Tension Measurements

Studies involving NMR spectroscopy and surface tension measurements have been applied to understand the aggregation behavior of this compound. This includes determining its critical micelle concentration and evaluating the temperature dependence of this parameter (Provera et al., 2011).

6. Pharmacokinetics and Pharmacodynamics

Clinical studies have examined the pharmacokinetics, pharmacodynamics, and safety of this compound, especially in the context of its co-administration with other drugs such as cyclophosphamide in cancer patients. This has included assessing the impact on white blood cell count and other safety parameters (Adams et al., 2014).

Mechanism of Action

Target of Action

Casopitant mesylate is a potent, selective, and orally active neurokinin-1 (NK1) receptor antagonist . The NK1 receptor is a primary target for Substance P, a neuropeptide involved in various physiological processes, including pain perception and emesis .

Mode of Action

This compound acts by blocking the NK1 receptors . By doing so, it inhibits the binding of Substance P, which is a key neurotransmitter involved in the vomiting reflex . This blockade of the NK1 receptor is believed to contribute to the antiemetic effect of this compound .

Biochemical Pathways

It is known to interact with theneurokinin pathway by blocking the NK1 receptors . This action disrupts the signaling cascade initiated by Substance P, thereby mitigating its effects, including nausea and vomiting .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known to be a substrate and a weak to moderate inhibitor of CYP3A4 , an important enzyme involved in drug metabolism .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of nausea and vomiting . By blocking the NK1 receptors, this compound prevents the action of Substance P, thereby mitigating its emetic effects . This makes this compound an effective antiemetic, particularly in the context of chemotherapy-induced nausea and vomiting .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action due to potential drug-drug interactions . Furthermore, individual patient factors, such as genetic variations affecting CYP3A4 activity, could potentially influence the pharmacokinetics and thus the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Casopitant Mesylate interacts with the NK1 receptor . The NK1 receptor is part of the tachykinin family of peptide neurotransmitters, which mediate the release of intracellular calcium . This compound’s high affinity for the NK1 receptor suggests it plays a significant role in biochemical reactions involving this receptor .

Cellular Effects

This compound has been shown to be effective in preventing chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways and cellular metabolism related to nausea and vomiting .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on the NK1 receptor . This involves binding interactions with the NK1 receptor, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In a study, this compound was administered as a single dose or over three days, and its effects were observed over 120 hours . The results suggested that high concentrations of this compound during the first 24 hours may be important for adequate pharmacological response .

Metabolic Pathways

This compound is metabolized primarily by enzymes from the CYP3A family . It can result in weak to moderate inhibition of CYP3A, suggesting it could interact with other drugs metabolized by the same enzyme .

Properties

IUPAC Name

(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F7N4O2.CH4O3S/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37;1-5(2,3)4/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3;1H3,(H,2,3,4)/t19-,25+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFKYVWDPCOSTE-REWBLLDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39F7N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194384
Record name Casopitant mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414910-30-8
Record name Casopitant mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414910-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Casopitant mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414910308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Casopitant mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CASOPITANT MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VSV9BL497
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Casopitant mesylate
Reactant of Route 2
Reactant of Route 2
Casopitant mesylate
Reactant of Route 3
Reactant of Route 3
Casopitant mesylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Casopitant mesylate
Reactant of Route 5
Reactant of Route 5
Casopitant mesylate
Reactant of Route 6
Reactant of Route 6
Casopitant mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.